molecular formula C6H12O3 B2999832 3-Ethoxy-2-methylpropanoic acid CAS No. 19758-27-1

3-Ethoxy-2-methylpropanoic acid

Cat. No.: B2999832
CAS No.: 19758-27-1
M. Wt: 132.159
InChI Key: ZBIAIQCCZGYWSP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O3. It is a carboxylic acid derivative characterized by the presence of an ethoxy group and a methyl group attached to the propanoic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-methylpropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-ethoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAIQCCZGYWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-27-1
Record name 3-ethoxy-2-methylpropanoic acid
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